molecular formula C6H5N3O2S B6598968 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione CAS No. 1564880-90-5

5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione

Cat. No. B6598968
CAS RN: 1564880-90-5
M. Wt: 183.19 g/mol
InChI Key: XMEVCVBUEARZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione, also known as 5-TI, is a heterocyclic compound that is widely used in research and industrial applications. It is a versatile compound that has been used in a variety of studies, ranging from biological and biochemical studies to synthetic chemistry and materials science. 5-TI is a five-membered ring containing a nitrogen atom and a thiazole ring. It is a white crystalline solid with a melting point of about 150-155°C. 5-TI has been used in many different applications, including as a catalyst, a reagent, and as a building block for various other compounds.

Scientific Research Applications

5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione has been used in a variety of scientific research applications, including as a catalyst for the synthesis of other compounds, as a reagent for the synthesis of other compounds, and as a building block for the synthesis of various other compounds. 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione has also been used in the synthesis of drugs, such as the anti-viral drug, amantadine. 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione has also been used in the synthesis of other compounds, such as dyes, diols, and amino acids. 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione has also been used in the synthesis of polymers and other materials, such as polyurethanes and polycarbonates.

Mechanism of Action

5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione is a versatile compound that can be used in a variety of different reactions, depending on the reaction conditions. In general, 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione acts as a nucleophile, attacking electrophiles in order to form new bonds. This can be seen in the Grignard reaction, in which the alkyl halide is attacked by the Grignard reagent, forming a new bond. In the Wittig reaction, the phosphonium salt attacks the aldehyde or ketone, forming a new bond. In the reaction with ethyl chloroformate, the alcohol attacks the ethyl chloroformate, forming a new bond.
Biochemical and Physiological Effects
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione has been used in a variety of biochemical and physiological studies, including as a reagent for the synthesis of drugs and other compounds. 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione has been used in the synthesis of amantadine, a drug used to treat influenza. 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione has also been used in the synthesis of other drugs, such as dyes, diols, and amino acids. 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione has also been used in the synthesis of polymers and other materials, such as polyurethanes and polycarbonates. 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione has also been used in the synthesis of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione in lab experiments is its versatility. 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione can be used in a variety of different reactions, depending on the reaction conditions. 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione can also be used in the synthesis of a variety of different compounds, including drugs, dyes, diols, and amino acids. 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione is also relatively inexpensive and easy to obtain.
The main limitation of using 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione in lab experiments is its toxicity. 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione is a toxic compound and should be handled with care. In addition, 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione is a volatile compound and should be handled in a fume hood or other well-ventilated area.

Future Directions

There are several potential future directions for the use of 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione in research and industrial applications. One potential direction is the use of 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione as a catalyst for the synthesis of other compounds, such as drugs, dyes, diols, and amino acids. Another potential direction is the use of 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione in the synthesis of polymers and other materials, such as polyurethanes and polycarbonates. Finally, 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione could be used in the synthesis of enzymes and other proteins.

Synthesis Methods

5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione can be synthesized in several ways, including the use of a Grignard reagent, a Wittig reaction, and a reaction with ethyl chloroformate. The most common method is the Grignard reaction, which involves the reaction of an alkyl halide with a Grignard reagent in the presence of a base to form the desired 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone in the presence of a base to form the desired 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione. Finally, the reaction with ethyl chloroformate involves the reaction of an alcohol with ethyl chloroformate in the presence of a base to form the desired 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione.

properties

IUPAC Name

5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c10-5-4(8-6(11)9-5)3-1-7-2-12-3/h1-2,4H,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEVCVBUEARZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Thiazol-5-yl)imidazolidine-2,4-dione

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